molecular formula C24H30Br2N2O2 B12733865 Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-(3-hydroxypropyl)-, dibromide CAS No. 102584-24-7

Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-(3-hydroxypropyl)-, dibromide

Katalognummer: B12733865
CAS-Nummer: 102584-24-7
Molekulargewicht: 538.3 g/mol
InChI-Schlüssel: GTKJZIVBDJBGEE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) is a synthetic organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of two pyridinium rings connected by a p-phenylenedimethylene bridge, with each pyridinium ring substituted with a 3-hydroxypropyl group. The bromide ions serve as counterions to balance the positive charges on the pyridinium rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) typically involves the following steps:

    Formation of the p-phenylenedimethylene bridge: This can be achieved by reacting p-phenylenedimethanol with a suitable halogenating agent, such as phosphorus tribromide, to form p-phenylenedimethylene dibromide.

    Quaternization of pyridine: The p-phenylenedimethylene dibromide is then reacted with 4-(3-hydroxypropyl)pyridine in the presence of a base, such as sodium hydroxide, to form the desired bis(pyridinium) salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridinium rings can be reduced to form dihydropyridine derivatives.

    Substitution: The bromide ions can be substituted with other anions, such as chloride or iodide, through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ion exchange reactions can be carried out using aqueous solutions of the desired anions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of new pyridinium salts with different counterions.

Wissenschaftliche Forschungsanwendungen

1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.

Wirkmechanismus

The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) involves its interaction with molecular targets, such as enzymes and receptors. The pyridinium rings can interact with negatively charged sites on proteins, affecting their function. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium chloride): Similar structure but with chloride as the counterion.

    1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium iodide): Similar structure but with iodide as the counterion.

    1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium sulfate): Similar structure but with sulfate as the counterion.

Uniqueness

1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) is unique due to its specific combination of pyridinium rings, p-phenylenedimethylene bridge, and bromide counterions. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

102584-24-7

Molekularformel

C24H30Br2N2O2

Molekulargewicht

538.3 g/mol

IUPAC-Name

3-[1-[[4-[[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]propan-1-ol;dibromide

InChI

InChI=1S/C24H30N2O2.2BrH/c27-17-1-3-21-9-13-25(14-10-21)19-23-5-7-24(8-6-23)20-26-15-11-22(12-16-26)4-2-18-28;;/h5-16,27-28H,1-4,17-20H2;2*1H/q+2;;/p-2

InChI-Schlüssel

GTKJZIVBDJBGEE-UHFFFAOYSA-L

Kanonische SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)CCCO)C[N+]3=CC=C(C=C3)CCCO.[Br-].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.